3-[(3,5-Difluorobenzyl)oxy]azetidine
Overview
Description
3-[(3,5-Difluorobenzyl)oxy]azetidine is a useful research compound. Its molecular formula is C10H11F2NO and its molecular weight is 199.2 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-Difluorobenzyl)oxy]azetidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-difluorobenzyl alcohol and azetidine.
Reaction Conditions: The 3,5-difluorobenzyl alcohol is first converted to its corresponding halide (e.g., bromide or chloride) using a halogenating agent such as thionyl chloride or phosphorus tribromide.
Nucleophilic Substitution: The halide is then reacted with azetidine in the presence of a base (e.g., sodium hydride or potassium carbonate) to form this compound.
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-Difluorobenzyl)oxy]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Formation of difluorobenzyl ketones or carboxylic acids.
Reduction: Formation of difluorobenzyl alcohols.
Substitution: Formation of various substituted azetidines.
Scientific Research Applications
3-[(3,5-Difluorobenzyl)oxy]azetidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties, such as polymers and coatings.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is investigated for its potential use in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(3,5-Difluorobenzyl)oxy]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group enhances the compound’s binding affinity and selectivity towards these targets. The azetidine ring provides structural rigidity, which is crucial for the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 3-[(3,5-Difluorophenyl)methoxy]azetidine
- 3-[(3,5-Dichlorobenzyl)oxy]azetidine
- 3-[(3,5-Dimethylbenzyl)oxy]azetidine
Uniqueness
3-[(3,5-Difluorobenzyl)oxy]azetidine is unique due to the presence of the difluorobenzyl group, which imparts distinct electronic and steric properties. This makes it more reactive and selective in certain chemical reactions compared to its analogs with different substituents on the benzyl group .
Properties
IUPAC Name |
3-[(3,5-difluorophenyl)methoxy]azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c11-8-1-7(2-9(12)3-8)6-14-10-4-13-5-10/h1-3,10,13H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVYSHPQIQXGDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCC2=CC(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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